3-{[(4-AMINO-5-{[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-AMINE
Overview
Description
3,3’-[(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(methylenethio)]bis(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine) is a complex organic compound featuring multiple triazole rings. Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(methylenethio)]bis(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine) involves multiple steps, starting with the preparation of the triazole rings. One common method for synthesizing triazoles is the reaction of hydrazine with thiourea, which forms the triazole ring structure . The compound is then further modified through various chemical reactions to introduce the amino and methylenethio groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(methylenethio)]bis(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylenethio groups can yield sulfoxides or sulfones, while reduction of nitro groups can produce amino derivatives.
Scientific Research Applications
3,3’-[(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(methylenethio)]bis(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine) has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, such as enzyme inhibitors and drug candidates.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3’-[(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(methylenethio)]bis(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine) involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-4H-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole:
Uniqueness
3,3’-[(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(methylenethio)]bis(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine) is unique due to its complex structure, which includes multiple triazole rings and functional groups
Properties
IUPAC Name |
3-[[4-amino-5-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]methylsulfanyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N16S2/c11-22-3-14-25-7(22)18-20-9(25)27-1-5-16-17-6(24(5)13)2-28-10-21-19-8-23(12)4-15-26(8)10/h3-4H,1-2,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUHHWVCMSGMAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(=NN=C2SCC3=NN=C(N3N)CSC4=NN=C5N4N=CN5N)N1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N16S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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